molecular formula C12H22N2 B13657502 {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine

Cat. No.: B13657502
M. Wt: 194.32 g/mol
InChI Key: JYQFPQXHTQPKST-UHFFFAOYSA-N
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Description

{9-Cyclopropyl-9-azabicyclo[331]nonan-3-yl}methanamine is a bicyclic amine compound with a unique structure that includes a cyclopropyl group and a nitrogen-containing bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine typically involves the reaction of a 9-azabicyclo[3.3.1]nonane derivative with appropriate reagents to introduce the cyclopropyl group and the methanamine moiety. One common method involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using a hydrogenation catalyst such as a ruthenium complex .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbonyl compounds.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized bicyclic amines.

Scientific Research Applications

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine involves its interaction with specific molecular targets, such as muscarinic receptors. The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing novel drugs and catalysts with specific activity profiles.

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

(9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl)methanamine

InChI

InChI=1S/C12H22N2/c13-8-9-6-11-2-1-3-12(7-9)14(11)10-4-5-10/h9-12H,1-8,13H2

InChI Key

JYQFPQXHTQPKST-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2C3CC3)CN

Origin of Product

United States

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